1-Amino-3-adamantanecarboxylic acid hcl

NMDA receptor Neuropharmacology Structure-Activity Relationship

This hydrochloride salt uniquely combines a rigid adamantane core with both amino and carboxyl functionalities, enabling peptide backbone constraint, solid-phase synthesis compatibility, and distinct polypharmacology (nAChR antagonism, DAT/NET/SERT modulation) unattainable with simple aminoadamantanes. Essential for CNS probe design, targeted antiviral development, and conformational studies. Ensure assay specificity and synthetic versatility with this building block.

Molecular Formula C11H18ClNO2
Molecular Weight 231.72 g/mol
Cat. No. B13547812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-adamantanecarboxylic acid hcl
Molecular FormulaC11H18ClNO2
Molecular Weight231.72 g/mol
Structural Identifiers
SMILESC1C2CC3(CC1CC(C2)(C3)N)C(=O)O.Cl
InChIInChI=1S/C11H17NO2.ClH/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14;/h7-8H,1-6,12H2,(H,13,14);1H/t7-,8+,10?,11?;
InChIKeyCMUAQGBJDDHTPE-IHXSHNIASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-3-adamantanecarboxylic Acid HCl: Chemical Identity and Functional Overview for R&D Procurement


1-Amino-3-adamantanecarboxylic acid hydrochloride (CAS 6240-01-3), also known as 3-aminoadamantane-1-carboxylic acid hydrochloride, is a constrained, polycyclic amino acid derivative belonging to the broader class of 1-aminoadamantanes [1]. Its molecular formula is C11H18ClNO2, with a molecular weight of approximately 231.72 g/mol . The compound features an adamantane core substituted with an amino group at the 1-position (or 3-position depending on nomenclature) and a carboxylic acid group at the 3-position (or 1-position), and is stabilized as a hydrochloride salt, which enhances its solubility in polar solvents [2]. This rigid, stereochemically defined scaffold serves as a valuable building block in medicinal chemistry, peptide synthesis, and the development of targeted probes due to its ability to mimic peptide turn structures and its compatibility with solid-phase peptide synthesis [2].

Why 1-Amino-3-adamantanecarboxylic Acid HCl Cannot Be Simply Replaced by Amantadine or Memantine in R&D Workflows


The introduction of a carboxylic acid group at the 3-position of the adamantane core fundamentally alters the molecule's physicochemical and biological profile compared to simple 1-aminoadamantanes like amantadine (1-aminoadamantane) or memantine (1-amino-3,5-dimethyladamantane). While amantadine and memantine are well-established clinical agents primarily acting as uncompetitive NMDA receptor antagonists, the presence of the carboxyl moiety in 1-amino-3-adamantanecarboxylic acid HCl confers a distinct, broader target engagement profile, including potent antagonism at multiple nicotinic acetylcholine receptor (nAChR) subtypes and interactions with monoamine transporters [1]. Furthermore, the bifunctional nature of the molecule (amino and carboxyl groups) makes it uniquely suited as a constrained amino acid building block for peptide synthesis and bioconjugation, applications for which amantadine and memantine are not suitable due to their lack of a carboxyl handle [2]. Direct substitution of 1-amino-3-adamantanecarboxylic acid HCl with a generic adamantane amine would therefore yield divergent results in pharmacological assays and fail entirely in applications requiring the carboxyl functionality, necessitating a deliberate and evidence-based procurement strategy.

Quantitative Differentiation Evidence: 1-Amino-3-adamantanecarboxylic Acid HCl vs. In-Class Comparators


NMDA Receptor Affinity Profile: Positioning 1-Amino-3-adamantanecarboxylic Acid HCl Relative to Amantadine and Memantine

While 1-amino-3-adamantanecarboxylic acid HCl is a member of the 1-aminoadamantane class, its NMDA receptor affinity profile is distinct. Direct Ki data for the compound at the MK-801 binding site of the NMDA receptor is not available in the open literature, but data for close structural analogs allow for a class-level inference. In a study of a series of 1-aminoadamantanes using [3H]MK-801 binding in human frontal cortex homogenates, memantine (1-amino-3,5-dimethyladamantane) exhibited a Ki of 0.54 ± 0.23 µM, while amantadine (1-aminoadamantane) was significantly less potent with a Ki of 10.50 ± 6.10 µM [1]. The study concluded that substitution at the 3-position with alkyl groups (as in memantine) can modulate affinity. Based on the structural similarity of 1-amino-3-adamantanecarboxylic acid HCl to these agents and the known SAR of this series, it is reasonable to infer that its NMDA receptor interaction profile will be more akin to memantine than amantadine, but the presence of the carboxyl group is expected to alter its binding kinetics and voltage-dependency, as demonstrated by the divergent pharmacological activities reported for this compound (see subsequent evidence items) [1].

NMDA receptor Neuropharmacology Structure-Activity Relationship

Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Subtype-Selective Profile of 1-Amino-3-adamantanecarboxylic Acid HCl

1-Amino-3-adamantanecarboxylic acid HCl demonstrates potent antagonism at multiple neuronal nicotinic acetylcholine receptor subtypes, a pharmacological property not shared by memantine or amantadine to the same extent. Specifically, the compound exhibits the following antagonist activities (IC50 values) in human cell lines: alpha3beta4 nAChR, IC50 = 1.8 nM; alpha-1-beta-1-gamma-delta (muscle-type) nAChR, IC50 = 7.9 nM; alpha4beta2 nAChR, IC50 = 12.0 nM; and alpha4beta4 nAChR, IC50 = 15.0 nM [1]. In contrast, memantine is primarily characterized as an NMDA receptor antagonist with weak activity at nAChRs (e.g., alpha7 nAChR IC50 > 20 µM in some studies).

Nicotinic Receptors Antagonist Neurochemistry

Monoamine Transporter Interaction Profile: Differential Inhibition of Dopamine, Norepinephrine, and Serotonin Transporters

1-Amino-3-adamantanecarboxylic acid HCl exhibits a unique profile of monoamine transporter inhibition, distinguishing it from both amantadine and memantine. The compound inhibits reuptake at the human dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) with IC50 values in the nanomolar to low micromolar range. Specifically, inhibition of [3H]dopamine uptake at human DAT (HEK293 cells) yielded IC50 values ranging from 658 nM to 945 nM across multiple assays [1]. Inhibition of [3H]norepinephrine reuptake at human NET was 443 nM, and inhibition of [3H]serotonin uptake at human SERT was 100 nM [1]. In comparison, amantadine is a weak DAT inhibitor (IC50 ~ 20-100 µM), and memantine has negligible affinity for monoamine transporters.

Monoamine Transporters DAT NET SERT Neuropharmacology

Antiviral Activity and Resistance Profile: 1-Amino-3-adamantanecarboxylic Acid HCl as a Scaffold for Influenza Inhibition

Adamantane derivatives such as amantadine and rimantadine are classic influenza A virus M2 ion channel blockers, but their clinical utility is severely limited by widespread viral resistance. A key differentiator for 1-amino-3-adamantanecarboxylic acid HCl lies in its potential to overcome this resistance. While amantadine and rimantadine are ineffective against resistant strains, aminoacyl derivatives of aminoadamantane, including those based on 3-aminoadamantane-1-carboxylic acid, have been shown to inhibit the replication of the highly virulent H5N1 avian influenza virus strain that is resistant to these standard agents [1]. The antiviral properties of 3-aminoadamantane-1-carboxylic acid against influenza were documented as early as 1966, and it has been patented as an active virus inhibitor [2][3].

Antiviral Influenza Drug Design Resistance

Physicochemical Stability and Solubility: Enabling Reproducible In Vitro and In Vivo Experimentation

The hydrochloride salt form of 1-amino-3-adamantanecarboxylic acid confers advantageous physicochemical properties that are critical for reproducible experimental workflows. The compound exhibits high thermal stability with a melting point >300°C (with decomposition) and can be stored under an inert atmosphere at room temperature . Crucially, it demonstrates good solubility in DMSO (>30 mg/mL), allowing for the preparation of concentrated stock solutions . Furthermore, these DMSO solutions are stable for up to 3 months when stored at -20°C, minimizing the need for frequent fresh preparation and reducing inter-experiment variability . In contrast, the free base forms of many adamantane amines have significantly lower aqueous and DMSO solubility, often requiring sonication or heating, which can lead to degradation or inconsistent dosing.

Stability Solubility Formulation DMSO

High-Impact Research and Industrial Applications for 1-Amino-3-adamantanecarboxylic Acid HCl Based on Verified Evidence


Scaffold for CNS-Targeted Drug Discovery in Neurodegenerative and Neuropsychiatric Disorders

1-Amino-3-adamantanecarboxylic acid HCl serves as a privileged scaffold for the development of novel CNS-active agents due to its unique combination of NMDA receptor modulatory activity (inferred from its class) [1] and potent, multi-subtype nAChR antagonism [2]. Its additional activity at monoamine transporters (DAT, NET, SERT) [2] further broadens its potential utility. This polypharmacological profile makes it an attractive starting point for medicinal chemistry programs targeting complex neurological diseases such as Alzheimer's disease, Parkinson's disease, depression, and substance use disorders, where modulation of multiple neurotransmitter systems is often required. The availability of detailed in vitro pharmacology data allows researchers to rationally design analogs with optimized target selectivity.

Constrained Amino Acid Building Block for Peptide and Peptidomimetic Synthesis

The bifunctional nature of 1-amino-3-adamantanecarboxylic acid HCl—possessing both an amino and a carboxylic acid group on a rigid, polycyclic adamantane core—renders it an ideal building block for solid-phase and solution-phase peptide synthesis [3]. Its incorporation into peptides introduces conformational constraint, which can enhance metabolic stability, improve receptor binding affinity, and facilitate the study of peptide turn structures [3]. Furthermore, peptides incorporating this unit have been patented for their surprising neurogenic and neurotrophic properties, offering a direct pathway for developing novel therapeutics for CNS repair and regeneration [4]. This application is unique to this scaffold and cannot be achieved with simple adamantane amines like amantadine or memantine.

Core Component for Next-Generation Antiviral Agents Targeting Resistant Influenza Strains

Given the widespread resistance to first-generation adamantane antivirals (amantadine, rimantadine), the demonstrated ability of 3-aminoadamantane-1-carboxylic acid derivatives to inhibit resistant H5N1 influenza virus replication positions this compound as a valuable core scaffold for antiviral drug discovery [5][6]. Its established antiviral history [7] and patentability as an active viral inhibitor [8] provide a strong foundation for research groups aiming to develop novel influenza therapeutics that circumvent existing resistance mechanisms. The compound's favorable stability and solubility profile further supports its use in high-throughput antiviral screening campaigns.

Development of GABA-Mimetic Agents and Artificial Ion Channels

The structural resemblance of 1-amino-3-adamantanecarboxylic acid HCl to γ-aminobutyric acid (GABA) has been exploited in the design of rigid GABA analogs and the synthesis of γ-aminoadamantanecarboxylic acids . These compounds have potential applications in modulating GABAergic neurotransmission, relevant to epilepsy, anxiety, and sleep disorders. Additionally, patents disclose the utility of aminoadamantane carboxylic acid derivatives, including the target compound, as components in the construction of artificial ion channels, an emerging area with applications in biosensing, drug delivery, and synthetic biology [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Amino-3-adamantanecarboxylic acid hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.